molecular formula C20H21N7O3 B13838385 2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone

2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B13838385
M. Wt: 407.4 g/mol
InChI Key: FNDKESXFDKWRLV-BKUYFWCQSA-N
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Description

2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which combines a benzaldehyde derivative with a triazine ring, morpholine, and phenylamino groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry, biology, and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone typically involves the condensation of 2,4-dihydroxybenzaldehyde with a hydrazine derivative. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced triazine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine ring or the benzaldehyde moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted triazine or benzaldehyde derivatives.

Scientific Research Applications

2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The triazine ring and hydrazone moiety are particularly important for these interactions, as they can participate in binding to active sites or other functional regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzaldehyde: A simpler compound that lacks the triazine and morpholine groups.

    4-(4-Morpholinyl)-6-(phenylamino)-1,3,5-triazine: A compound that contains the triazine and morpholine groups but lacks the benzaldehyde moiety.

    Hydrazones: A class of compounds that contain the hydrazone functional group but may have different substituents.

Uniqueness

2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C20H21N7O3

Molecular Weight

407.4 g/mol

IUPAC Name

4-[(Z)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C20H21N7O3/c28-16-7-6-14(17(29)12-16)13-21-26-19-23-18(22-15-4-2-1-3-5-15)24-20(25-19)27-8-10-30-11-9-27/h1-7,12-13,28-29H,8-11H2,(H2,22,23,24,25,26)/b21-13-

InChI Key

FNDKESXFDKWRLV-BKUYFWCQSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=C(C=C(C=C3)O)O)NC4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=C(C=C3)O)O)NC4=CC=CC=C4

Origin of Product

United States

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